

Application Notes and Protocols: Enfumafungin in a Murine Model of Systemic Candidiasis

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **enfumafungin**, a potent antifungal agent, in a murine model of systemic candidiasis. Detailed experimental protocols and quantitative data are presented to facilitate the replication and further investigation of **enfumafungin**'s in vivo efficacy.

Introduction

Enfumafungin is a triterpene glycoside natural product that exhibits potent in vitro activity against a broad range of fungal pathogens, including Candida and Aspergillus species.[1][2] Its mechanism of action involves the inhibition of β -(1,3)-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis that is absent in mammals, making it an attractive target for antifungal therapy.[3][4] Murine models of systemic candidiasis are well-established and highly reproducible systems for evaluating the in vivo efficacy of antifungal compounds.[5][6] This document outlines the protocols for utilizing a murine model to assess the therapeutic potential of **enfumafungin** against systemic Candida albicans infections.

Quantitative Data Summary

The in vivo efficacy of **enfumatingin** has been demonstrated in a murine model of disseminated candidiasis. The following tables summarize the key quantitative data available.

Table 1: In Vivo Efficacy of Enfumafungin against Candida albicans



Parameter	Value	Animal Model	Dosing Regimen	Source
ED ₉₀ (Effective Dose, 90%)	90 mg/kg	Mice with disseminated candidiasis	Intraperitoneal (i.p.), twice daily for 2 days	[4]

Table 2: In Vitro Susceptibility of Candida albicans to Enfumafungin

Parameter	Value	Conditions	Source
MIC (Minimum Inhibitory Concentration)	< 0.5 μg/mL	24-48 hours incubation	[4]

Experimental Protocols Protocol 1: Preparation of Enfumation for In Vivo Administration

This protocol describes the preparation of an **enfumafungin** solution suitable for intraperitoneal injection in mice.

Materials:

- **Enfumafungin** (pure substance)
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes



Vortex mixer

Procedure:

- Prepare the vehicle solution by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- Weigh the required amount of enfumafungin and place it in a sterile microcentrifuge tube.
- Add the vehicle solution to the enfumafungin powder to achieve the desired final concentration.
- Vortex the tube vigorously until the enfumafungin is completely dissolved, yielding a clear solution. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]
- The final solution should be sterile. If the initial components are not sterile, the final solution should be filter-sterilized through a 0.22 µm syringe filter.

Protocol 2: Murine Model of Systemic Candidiasis

This protocol details the establishment of a systemic Candida albicans infection in mice, a model widely used for the evaluation of antifungal drugs.[6]

Materials:

- Candida albicans strain (e.g., SC5314 or ATCC 90028)[7]
- Sabouraud Dextrose Agar (SDA) or Yeast Peptone Dextrose (YPD) agar plates
- Brain Heart Infusion (BHI) broth or YPD broth
- Sterile saline or Phosphate Buffered Saline (PBS)
- Female ICR or BALB/c mice (4-6 weeks old)[6]
- Immunosuppressive agent (e.g., cyclophosphamide)
- Hemacytometer



- Sterile syringes and needles (27-30 gauge)
- Tissue homogenizer

Procedure:

Part A: Inoculum Preparation

- Subculture the C. albicans strain on an SDA or YPD agar plate and incubate at 37°C for 24-48 hours.
- Inoculate a single colony into 50 mL of BHI or YPD broth and grow overnight (18-24 hours) at 37°C with shaking (150 rpm).[7]
- Harvest the yeast cells by centrifugation (e.g., 800 x g for 1 minute).[8]
- Wash the cell pellet twice with sterile saline or PBS.
- Resuspend the cells in sterile saline or PBS and determine the cell concentration using a hemacytometer.
- Adjust the cell suspension to the desired concentration for injection (e.g., 1 x 10⁵ cells/mL for a 10⁴ cells/mouse inoculum in 0.1 mL).[6]

Part B: Induction of Systemic Infection

- (Optional) To induce immunosuppression, administer cyclophosphamide (e.g., 200 mg/kg) via intraperitoneal injection three days prior to infection.[6] This step is often included to ensure a robust and reproducible infection.
- Warm the mice gently (e.g., under a heat lamp) to dilate the lateral tail veins.
- Inject 0.1 mL of the prepared C. albicans inoculum intravenously (i.v.) into the lateral tail vein of each mouse.[6]

Part C: **Enfumafungin** Treatment



- Initiate enfumafungin treatment approximately 24 hours after fungal inoculation to allow for the establishment of the infection.
- Administer the prepared enfumafungin solution (from Protocol 1) via intraperitoneal injection. A typical dosing regimen for efficacy studies is twice daily for a specified duration (e.g., 2 days).[4]
- A vehicle control group (receiving the solvent mixture without enfumafungin) and an untreated control group should be included in the experimental design.

Part D: Assessment of Fungal Burden

- At a predetermined time point post-infection (e.g., 48 hours after the last treatment dose),
 humanely euthanize the mice.
- Aseptically remove the kidneys, as they are the primary target organs in this model.[8]
- Weigh each kidney and homogenize it in a known volume of sterile saline or PBS.[7]
- Prepare serial dilutions of the kidney homogenate (e.g., 1:10, 1:100, 1:1000).
- Plate a known volume (e.g., 0.1 mL) of each dilution onto SDA or YPD plates.
- Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFU).
- Calculate the fungal burden as CFU per gram of kidney tissue. The efficacy of
 enfumafungin is determined by the reduction in kidney fungal burden compared to the
 control groups.

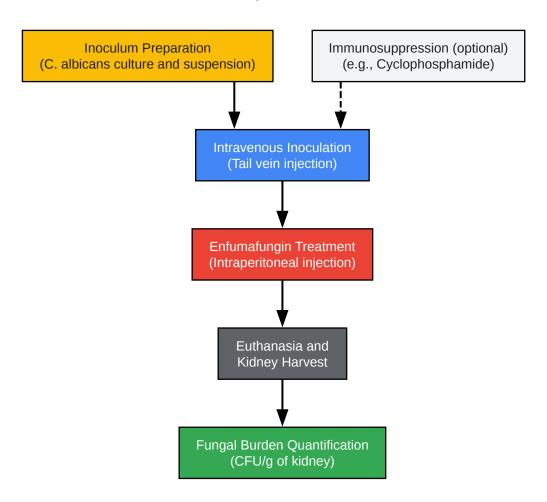
Visualizations





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Caption: Mechanism of action of **Enfumafungin**.



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Caption: Experimental workflow for testing **Enfumatingin**.



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